molecular formula C10H18ClNO4 B2443791 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride CAS No. 2287263-17-4

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride

Cat. No.: B2443791
CAS No.: 2287263-17-4
M. Wt: 251.71
InChI Key: BVCPBVKXTKFMAB-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride is a compound with significant applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as drug development and organic synthesis.

Properties

IUPAC Name

4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCPBVKXTKFMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Intermediate Preparation

Piperidine derivatives serve as critical intermediates. In a method adapted from, N-Boc-piperidine undergoes deprotection using anhydrous hydrochloric acid to yield piperidine hydrochloride. This step achieves 81% yield over two stages, preserving stereochemical integrity.

Reaction Scheme:
$$
\text{tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate} \xrightarrow{\text{HCl}} \text{Piperidine Hydrochloride} + \text{CO}_2 + \text{tert-Butanol}
$$

Butanoic Acid Chain Assembly

The butanoic acid moiety is constructed via saponification of methyl esters. For example, methyl 4-methoxy-4-oxobut-2-enoate is treated with 6 N sodium hydroxide at 80°C, yielding 4-methoxy-4-oxobutanoic acid with 99% efficiency. Subsequent coupling to piperidine employs carbodiimide-mediated amidation.

Key Reaction Conditions:

  • Reagent: 1,1'-Carbonyldiimidazole (CDI)
  • Solvent: Dimethylformamide (DMF)
  • Base: Hünig’s base (N,N-Diisopropylethylamine)
  • Yield: 79%

Lewis Acid-Mediated Cyclization

Patent CA2096267A1 describes a novel approach using Lewis acids (e.g., AlCl₃) to induce tetrahydrofuroyl ring opening and piperidin-2-one formation. This method is adaptable for constructing the target compound’s backbone:

Procedure:

  • Ring Opening: Tetrahydrofuroyl derivative + AlCl₃ → Linear intermediate.
  • Halide Introduction: Treatment with oxalyl chloride forms acid chloride.
  • Cyclization: Base-mediated closure yields piperidine ring.

Advantages:

  • Avoids high-temperature conditions.
  • Compatible with acid-sensitive functional groups.

Esterification and Salt Formation

Methoxy Group Introduction

The methoxy-oxo group is installed via Fischer esterification. Using methanol and catalytic sulfuric acid, 4-oxo-2-piperidin-1-ylbutanoic acid converts to its methyl ester, followed by HCl-mediated salt formation:

$$
\text{C}{9}\text{H}{15}\text{NO}{3} + \text{CH}{3}\text{OH} \xrightarrow{\text{H}{2}\text{SO}{4}} \text{Methyl Ester} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Yield: 68–76% after purification.

Hydrochloride Salt Crystallization

Final protonation uses gaseous HCl in dioxane or methanol. Crystallization from acetone/water mixtures enhances purity (≥95% by HPLC).

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
CDI-Mediated Amidation 79% High stereoselectivity Cost of CDI reagent
Lewis Acid Cyclization 65–70% Mild conditions Requires anhydrous environment
Fischer Esterification 68–76% Scalability (>100 g) Acid-sensitive steps

Mechanistic Insights

Amidation Mechanism

CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts with piperidine’s secondary amine. Hünig’s base scavenges HCl, driving the reaction forward:

$$
\text{RCOOH} + \text{CDI} \rightarrow \text{RCO-Imidazolide} \xrightarrow{\text{Piperidine}} \text{RCONR'R''}
$$

Stereochemical Control

Chiral center integrity is maintained using RuPhos precatalysts in Buchwald-Hartwig aminations, as reported in. This prevents racemization during piperidine coupling.

Industrial-Scale Considerations

For >100 g batches:

  • Solvent Choice: 1,4-Dioxane enables efficient Pd-catalyzed cyclizations.
  • Purification: Silica gel chromatography replaces recrystallization for intermediates.
  • Cost Optimization: Borane-THF complex reduces amides to amines at lower temperatures.

Chemical Reactions Analysis

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Hydrogenation is a common reduction reaction for this compound, often using catalysts like cobalt or palladium.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride is extensively used in scientific research due to its versatile properties. It is valuable in:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a reference compound in various studies.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. It often acts by binding to receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with similar pharmacological properties.

    Piperidinone: Another derivative with distinct chemical reactivity and applications.

    Spiropiperidines: Compounds with a more complex structure and unique biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride (CAS No. 2287263-17-4) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features make it a valuable candidate for various biological applications, including potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride
Molecular FormulaC10H17ClN2O4
Molecular Weight248.71 g/mol
InChIInChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H

The biological activity of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. It has been shown to bind to various receptors and enzymes, influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Agonism : It has been observed to act as an agonist for certain receptors, potentially modulating neurotransmitter release and neuronal activity.
  • Cell Proliferation : Research indicates that it may affect cell proliferation rates in cancerous cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been investigated for its effects on hepatocellular carcinoma (HCC) cells, demonstrating significant inhibitory activity on cell proliferation.

Case Study Findings :

  • Study : The compound was tested in vitro against HCCLM3 cells.
    • IC50 Value : Approximately 3.1 μM.
    • Mechanism : Induces apoptosis by degrading components of the respiratory chain complex.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) have been reported to be effective against various strains.

MicroorganismMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli>1000

Comparison with Related Compounds

When compared to other piperidine derivatives, 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride shows distinct biological activities due to its unique functional groups.

CompoundActivity TypeNotable Features
PiperidineGeneral pharmacological effectsSimpler structure
PiperidinoneDistinct reactivityRelated to ketone functionalities
SpiropiperidinesUnique biological activitiesMore complex structures

Research Findings

Several studies have explored the biological implications of this compound:

  • Synthesis and Biological Evaluation : Research indicates that modifications in the structure can significantly alter its biological activity.
  • Cytotoxicity Studies : Evaluated using HaCaT cell lines showed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives and methoxy-oxobutanoic acid precursors. Key steps include:

  • Coupling Reactions : Piperidine is functionalized via nucleophilic substitution or amidation under controlled pH (e.g., 6.5–7.5) to introduce the methoxy-oxo group .
  • Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability .
  • Purification : Recrystallization or column chromatography ensures >95% purity. Reaction temperature (20–40°C) and solvent choice (e.g., dichloromethane) are critical for yield optimization .

Key Analytical Validation :

TechniquePurposeReference
NMRConfirm piperidine ring functionalization and salt formation
HPLCAssess purity (>98%) and monitor reaction progress
Mass SpecVerify molecular weight (e.g., C12H20ClNO4)

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability under storage (−20°C, desiccated). Comparative studies of free base vs. salt show:

  • Solubility : 10–15 mg/mL in water vs. <1 mg/mL for free base .
  • Stability : No degradation after 12 months at −20°C, whereas free base degrades by 20% under ambient conditions .

Q. What are the recommended protocols for handling and storage to maintain compound integrity?

  • Handling : Use inert atmosphere (N2/Ar) during synthesis to prevent oxidation. PPE (gloves, goggles) is mandatory due to irritant properties .
  • Storage : Lyophilized powder stored at −20°C in amber vials with desiccant; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:

  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states .
  • Impurity Interference : Batch-specific impurities (e.g., residual solvents) can modulate activity. Use orthogonal purity checks (HPLC, NMR) .
  • Solution : Standardize protocols (e.g., USP guidelines) and validate with internal controls .

Q. What computational and experimental strategies are effective for structure-activity relationship (SAR) studies?

  • Molecular Docking : Predict binding to targets (e.g., opioid receptors) using software like AutoDock Vina. Compare with analogs (e.g., meperidine hydrochloride) for scaffold optimization .
  • SAR Libraries : Synthesize derivatives with modified methoxy or piperidine groups. Test against in vitro models (e.g., AMPK activation) .

Example SAR Findings :

ModificationEffect on ActivityReference
Methoxy → EthoxyReduced solubility; ↑ lipophilicity
Piperidine → PyrrolidineLoss of target affinity (ΔΔG = +2.1 kcal/mol)

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes; introduce fluorine to block CYP450 oxidation .
  • Pharmacokinetic Data :
ParameterValueMethod
t1/23.2 hRat plasma, LC-MS/MS
Cmax12 µMOral administration (10 mg/kg)

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Quality Control : Implement strict SOPs for synthesis (e.g., fixed molar ratios, reaction times) .
  • Data Normalization : Express activity as % inhibition relative to a reference batch to control for purity differences .

Q. How can conflicting cytotoxicity data between 2D vs. 3D cell models be addressed?

  • 3D Spheroid Assays : Mimic tumor microenvironments; use ATP-based viability assays to reduce false negatives from diffusion limitations .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) with high-content imaging to identify off-target effects .

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